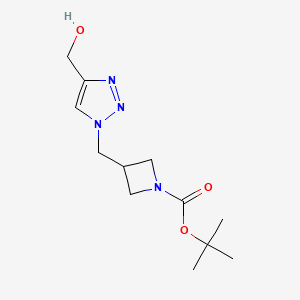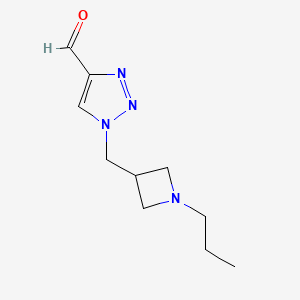
1-(2-Azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
A method for synthesizing new compounds capable of releasing NO within living organisms, namely, 2-azidoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) bearing one or few 2-azidoethyl moieties, was developed . The synthesis involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives of methylenebis (1-oxytriaz-1-ene 2-oxides) with the azide group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemistry
- 1-(2-Azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine is involved in the synthesis of pyrrolidine derivatives. It plays a role in the preparation of N-substituted derivatives via acylation, alkylation, or methoxycarbonylation, influencing the photochemical reactivity of these compounds in [2 + 2] photocycloaddition and other photoreactions (Ihlefeld & Margaretha, 1992).
Reaction Mechanisms
- The compound is key in studying reaction mechanisms, like the revision of the structure of the product in the Bronsted acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to the identification of methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate (Srikrishna, Sridharan, & Prasad, 2010).
Molecular Structure Analysis
- It's used in the molecular structure analysis of various pyridine derivatives, aiding in understanding their structural features and properties, such as in the study of N-aryl-substituted 3-hydroxypyridin-4-ones (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Synthesis of Enantiomeric Pairs
- This compound is instrumental in the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, a process that involves steps like stereoselective hydrolysis, epimerization, and crystallization (Yamamoto, Hoshino, Fujimoto, Ohmoto, & Sawada, 1993).
Photophysical Studies
- It also finds application in photophysical studies, such as in the analysis of pyridine derivatives, where its effect on the emission spectra and optical properties are observed (Cetina, Tranfić, Sviben, & Jukić, 2010).
Study of Sigma Receptors
- The compound is used in research exploring sigma-subtype affinities and selectivities, particularly in the study of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives for potential application in tumor research and therapy (Berardi et al., 2005).
Aggregation of Lithium Phenolates
- It plays a role in understanding the aggregation of lithium phenolates in aprotic solvents, contributing to the knowledge of organic lithium salts and their reactions in various solvents (Jackman & Smith, 1988).
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-10(2)8-14(5-4-12-13-11)6-9(10)7-15-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSVIBSQGJWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)CCN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-(methoxymethyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















